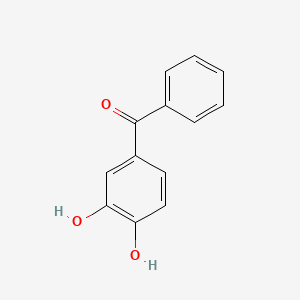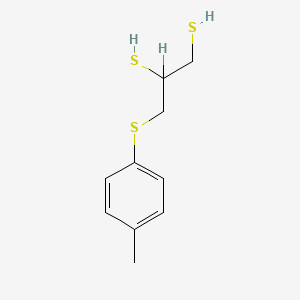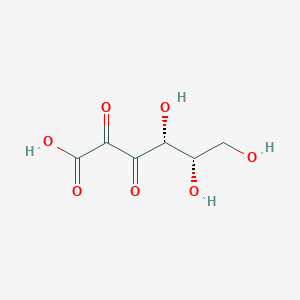
Acide 2,3-dicétogulonique
Vue d'ensemble
Description
2,3-diketogulonic acid is a carbohydrate acid formally derived from gulonic acid by oxidation of the -OH groups at positions 2 and 3 to keto groups. It has a role as an Escherichia coli metabolite. It is a dioxo monocarboxylic acid, a hydroxy monocarboxylic acid, an alpha-diketone and a carbohydrate acid. It is a conjugate acid of a 2,3-diketogulonate.
Diketo-gulonic acid, also known as 2, 3-diketo-L-gulonate, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. Diketo-gulonic acid is soluble (in water) and a moderately acidic compound (based on its pKa).
Metabolite of ASCORBIC ACID and the oxidized form of the lactone DEHYDROASCORBIC ACID.
Applications De Recherche Scientifique
Reprogrammation des cellules somatiques
L'acide 2,3-dicétogulonique (DKG) joue un rôle important dans la reprogrammation des cellules somatiques en cellules souches pluripotentes induites (iPSC). Il a été démontré qu'il favorisait la prolifération cellulaire et induisait la conversion des pré-iPSC en iPSC par des voies dépendantes et indépendantes du DKG . Notamment, le DKG active un cycle de l'acide tricarboxylique non canonique, redirigant la phosphorylation oxydative vers la glycolyse et induisant une transition mésenchymateuse-épithéliale .
Effets antioxydants dans les systèmes alimentaires
En chimie alimentaire, le DKG présente un fort effet antioxydant sur la modification oxydative dépendante du cuivre des lipoprotéines du jaune d'œuf. Cette propriété est essentielle pour préserver la qualité et la valeur nutritionnelle des produits alimentaires en empêchant les dommages oxydatifs .
Biomarqueur du métabolisme de la vitamine C
Le DKG sert de biomarqueur précieux dans les études sur le métabolisme de la vitamine C. Sa présence ou son absence dans l'urine peut indiquer l'état de la vitamine C d'un individu et les carences potentielles, ce qui est essentiel pour la science nutritionnelle et la diététique.
Détection biochimique de la vitamine C
Biochimiquement, le DKG est utilisé pour détecter la teneur en vitamine C. La méthode de détection implique le couplage du DKG avec la dinitrophénylhydrazine pour former un composé rouge, qui est ensuite mesuré dans l'acide sulfurique pour déterminer la teneur en vitamine C proportionnellement .
Recherche sur le traitement du cancer
Le DKG pourrait avoir une application potentielle dans la recherche sur le traitement du cancer en raison du comportement pro-oxydant de son précurseur, l'acide ascorbique, en particulier lorsqu'il est administré à des concentrations pharmacologiques. Cela ouvre la possibilité que l'acide ascorbique administré par voie intraveineuse à fortes doses, et par conséquent le DKG, soient des adjuvants bénéfiques dans la thérapie du cancer .
Prévention de la peroxydation lipidique et de l'athérosclérose
Les propriétés antioxydantes du DKG peuvent contribuer à la prévention de la peroxydation lipidique, un processus qui conduit à l'athérosclérose. En inhibant l'oxydation des lipoprotéines de basse densité, le DKG pourrait jouer un rôle dans le maintien de la santé cardiovasculaire .
Études enzymatiques et catabolisme
Les études enzymatiques sur le catabolisme de l'acide ascorbique impliquent souvent le DKG. Il est un intermédiaire clé dans la voie métabolique de la dégradation de l'acide ascorbique, fournissant des informations sur les processus enzymatiques au sein des organismes vivants .
Études pharmacologiques
En pharmacologie, le DKG peut être étudié pour ses effets sur le métabolisme des médicaments et les interactions, compte tenu de son rôle dans les processus cellulaires et de son impact potentiel sur la pharmacocinétique de divers médicaments .
Mécanisme D'action
Target of Action
2,3-Diketogulonic acid (DKG) is a key metabolite during the degradation of ascorbic acid (Vitamin C) and has been found to have significant impacts on various biological processes .
Mode of Action
The exact mechanism of action of DKG is still under investigation. It’s known that dkg can influence the process of somatic cell reprogramming . It facilitates this process by promoting cell proliferation and inducing the conversion from pre-induced pluripotent stem cells (pre-iPSCs) to iPSCs .
Biochemical Pathways
DKG affects multiple biochemical pathways. It has been found to trigger the mesenchymal-epithelial transition (MET) and activate glycolysis . Notably, DKG alone can activate a non-canonical tricarboxylic acid cycle characterized by increased succinate, fumarate, and malate . This shift redirects oxidative phosphorylation toward glycolysis and induces MET .
Pharmacokinetics
It’s known that dkg is a metabolite in the degradation process of ascorbic acid . After hydrolysis, dehydroascorbic acid (DHA) is irreversibly degraded to DKG, and the half-life of DHA is only minutes due to hydrolytic ring rupture .
Result of Action
The action of DKG results in significant cellular effects. It promotes cell proliferation and induces the conversion from pre-induced pluripotent stem cells (pre-iPSCs) to iPSCs . Moreover, DKG can redirect oxidative phosphorylation toward glycolysis and induce MET , which is a critical process in cellular differentiation and development.
Action Environment
As a metabolite of ascorbic acid, the presence and concentration of DKG can be influenced by the availability and oxidation state of ascorbic acid
Orientations Futures
The stability of 2,3-Diketogulonic acid in aqueous solutions has been investigated using the potentiometric titration (PT) method . This method can be considered a fast, simple, and inexpensive way to control the stability of 2,3-Diketogulonic acid in regular analytical practice as well as in the chemical and pharmaceutical industries .
Analyse Biochimique
Biochemical Properties
2,3-Diketogulonic acid plays a significant role in biochemical reactions, particularly as a metabolite in the degradation pathway of ascorbic acid (vitamin C). It interacts with several enzymes and proteins during its metabolic conversion. One of the key enzymes involved is 2,3-diketogulonate reductase, which catalyzes the reduction of 2,3-diketogulonic acid to 2-keto-L-gulonic acid. This interaction is crucial for maintaining the balance of ascorbic acid levels in organisms .
Cellular Effects
2,3-Diketogulonic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the oxidative stress response in cells. By modulating the levels of reactive oxygen species, 2,3-diketogulonic acid can impact cell survival and apoptosis. Additionally, it has been shown to influence the expression of genes involved in antioxidant defense mechanisms, thereby playing a role in cellular protection against oxidative damage .
Molecular Mechanism
At the molecular level, 2,3-diketogulonic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For example, 2,3-diketogulonic acid can inhibit the activity of certain enzymes involved in the ascorbic acid degradation pathway, leading to changes in the levels of ascorbic acid and its metabolites. Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-diketogulonic acid can change over time due to its stability and degradation. Studies have shown that 2,3-diketogulonic acid is relatively stable under certain conditions but can degrade over time, leading to the formation of other metabolites. Long-term exposure to 2,3-diketogulonic acid has been observed to cause changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2,3-diketogulonic acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of 2,3-diketogulonic acid can result in toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
2,3-Diketogulonic acid is involved in several metabolic pathways, including the degradation of ascorbic acid. It interacts with enzymes such as 2,3-diketogulonate reductase and other cofactors that facilitate its conversion to other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell. Understanding the metabolic pathways involving 2,3-diketogulonic acid is crucial for elucidating its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,3-diketogulonic acid is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of 2,3-diketogulonic acid into mitochondria, where it can participate in metabolic reactions. The distribution of 2,3-diketogulonic acid within cells is essential for its proper function and regulation .
Subcellular Localization
The subcellular localization of 2,3-diketogulonic acid can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2,3-diketogulonic acid may localize to the mitochondria, where it can influence mitochondrial metabolism and oxidative stress responses. Understanding the subcellular localization of 2,3-diketogulonic acid is important for elucidating its role in cellular processes .
Propriétés
IUPAC Name |
(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQWCDSAOUMKSE-STHAYSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)C(=O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)C(=O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331486 | |
| Record name | 2,3-diketo-L-gulonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diketogulonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3445-22-5, 3409-57-2 | |
| Record name | L-threo-2,3-Hexodiulosonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-diketo-L-gulonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diketogulonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pathway of 2,3-diketogulonic acid formation?
A1: 2,3-Diketogulonic acid (2,3-DKG) primarily forms through the irreversible hydrolysis of dehydroascorbic acid (DHA), which is the oxidized form of L-ascorbic acid (vitamin C). [, ]
Q2: What factors influence the degradation of vitamin C into 2,3-DKG?
A2: Several factors impact the degradation rate, including:
- pH: 2,3-DKG formation is favored at pH values above 7. [, ]
- Temperature: Heat accelerates ascorbic acid oxidation and subsequent 2,3-DKG formation. [, ]
- Oxygen Presence: The presence of oxygen promotes the oxidation of ascorbic acid to DHA, a precursor to 2,3-DKG. [, ]
- Light Exposure: Ultraviolet (UV) light, specifically UV-C at 254 nm, has been shown to induce ascorbic acid degradation, leading to increased levels of DHA and 2,3-DKG. []
- Metal Ions: Trace metals like copper can catalyze ascorbic acid oxidation, contributing to 2,3-DKG formation. [, ]
Q3: Does 2,3-diketogulonic acid further degrade?
A3: Yes, 2,3-DKG can further degrade, particularly at high pH values. This degradation can lead to the formation of other compounds like threonic acid, xylonic acid, and oxalic acid. []
Q4: What is the role of 2,3-diketogulonic acid in glycation?
A4: While 2,3-DKG itself is not a strong glycating agent, its precursor, DHA, can contribute to the formation of advanced glycation end products (AGEs) through the Maillard reaction. [, ]
Q5: How does high galactose impact ascorbate metabolism and glycation?
A5: Research indicates that high galactose levels can disrupt the balance between ascorbic acid and DHA, leading to increased 2,3-DKG production in rat lenses. This disruption, coupled with potential changes in lens permeability to 2,3-DKG, may contribute to increased AGE formation. []
Q6: What evidence suggests that ascorbic acid can act as a precursor for AGEs?
A6: Studies show that incubating bovine lens crystallins or polylysine with ascorbic acid under reducing conditions leads to the formation of Nε-(carboxymethyl)lysine (CML), a major AGE. This reaction is also observed with DHA. []
Q7: Does the presence of sodium cyanoborohydride (NaCNBH3) influence CML formation?
A7: Yes, NaCNBH3 plays a crucial role. In its presence, CML formation is significantly enhanced when ascorbic acid or DHA are used. This suggests that NaCNBH3 might be reducing a Schiff base intermediate formed between lysine and DHA, leading to CML. []
Q8: What analytical techniques are used to study 2,3-DKG?
A8: Various techniques are employed for the analysis of 2,3-DKG and related compounds, including:
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS), HPLC is crucial for separating and quantifying 2,3-DKG in complex mixtures like food products or biological samples. [, ]
- Mass Spectrometry (MS): MS techniques, such as LC-MS/MS, provide high sensitivity and selectivity, enabling the identification and quantification of 2,3-DKG and other related compounds in biological matrices like blood plasma. [, ]
- Spectrophotometry: This technique utilizes the absorbance properties of 2,3-DKG and related compounds for their quantification, particularly in biological samples. [, ]
- Electron Spin Resonance (ESR) Spectroscopy: This technique helps in understanding the mechanism of ascorbic acid degradation by detecting the formation of free radicals, such as the ascorbyl radical. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to study the kinetics of ascorbic acid and DHA redox reactions in complex matrices like wheat dough. []
Q9: Are there specific challenges in analyzing 2,3-DKG?
A9: Yes, the instability of 2,3-DKG poses a significant challenge. It is prone to further degradation, making accurate quantification difficult. Researchers often employ specific extraction techniques and work quickly to minimize degradation during analysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


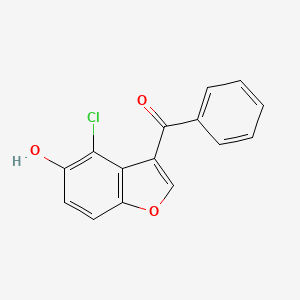
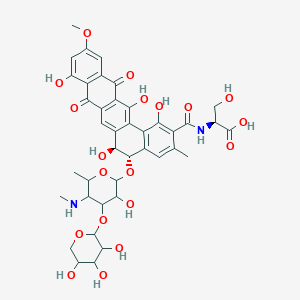
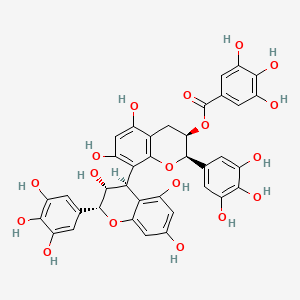
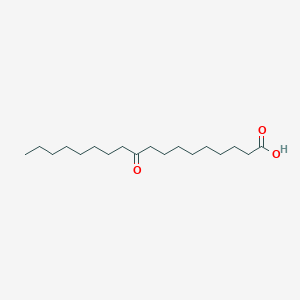

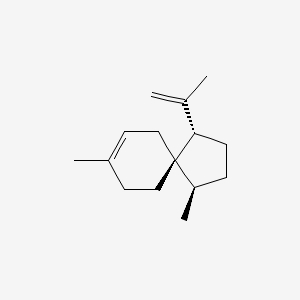
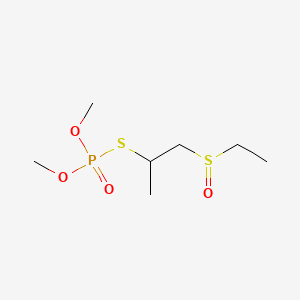

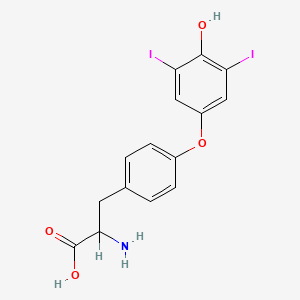
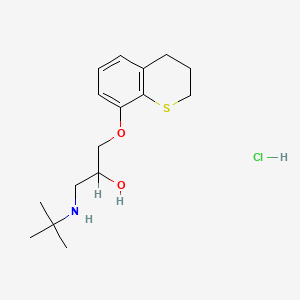
![1-N,3-N-bis[4-[hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]benzene-1,3-dicarboxamide](/img/structure/B1216036.png)
![Diethylaminoethyl 2-[(2,3-dimethylphenyl)amino]benzoate](/img/structure/B1216038.png)
